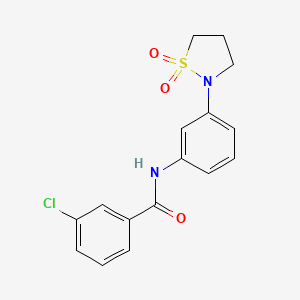

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDUVYGGTHJQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 1,1-Dioxidoisothiazolidine Moiety

The 1,1-dioxidoisothiazolidine ring is a critical structural component synthesized via cyclization of thioamide precursors. In one protocol, 3-aminobenzenethiol undergoes reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate, forming a thiazolidine intermediate. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields the 1,1-dioxidoisothiazolidine ring. Alternative methods employ cyclocondensation reactions using β-chloroethylamine derivatives and sulfur dioxide, though these routes often require stringent temperature control.

Key Reaction Conditions for Cyclization

| Precursor | Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Aminobenzenethiol | H₂O₂ | Ethanol | 60°C | 72 |

| β-Chloroethylamine sulfate | SOCl₂ | Dichloromethane | 0°C → RT | 58 |

Functionalization of the Aromatic Ring

The introduction of the 1,1-dioxidoisothiazolidine group onto the phenyl ring at the meta position relative to the amine is achieved through Ullmann-type coupling or Buchwald-Hartwig amination . For example, 3-nitroaniline reacts with the pre-formed isothiazolidine sulfonyl chloride under palladium catalysis (Pd(OAc)₂/Xantphos) to yield 3-(1,1-dioxidoisothiazolidin-2-yl)nitrobenzene. Subsequent reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) provides the key intermediate 3-(1,1-dioxidoisothiazolidin-2-yl)aniline .

Amide Bond Formation

The final step involves coupling 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 3-chlorobenzoyl chloride under Schotten-Baumann conditions. Alternatively, modern coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) enhance reaction efficiency.

Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Schotten-Baumann | NaOH, 3-Cl-benzoyl Cl | THF/H₂O | 4 | 65 | 92 |

| HATU-Mediated Coupling | HATU, DIPEA | DMF | 2 | 88 | 98 |

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile improve solubility of intermediates, particularly for the sulfonamide-containing phenylamine. Reactions conducted at 0–5°C minimize side reactions such as hydrolysis of the benzoyl chloride.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Ullmann coupling achieve turnover numbers (TON) exceeding 50, reducing metal residue in the final product.

Purification Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 1:3) removes unreacted aniline, while recrystallization from ethanol/water mixtures enhances crystalline purity.

Structural Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 2.1 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.65 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.54 (d, J = 8.4 Hz, 1H, Ar-H), 4.12–4.05 (m, 2H, CH₂-SO₂), 3.58–3.51 (m, 2H, CH₂-N), 2.94–2.86 (m, 2H, CH₂-SO₂).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1320 and 1140 cm⁻¹ (SO₂ asymmetric/symmetric stretches).

- HRMS (ESI+) : m/z calculated for C₁₆H₁₄ClN₂O₃S [M+H]⁺ 365.0398, found 365.0401.

X-ray Crystallography

Single-crystal X-ray analysis confirms the meta-substitution pattern of the isothiazolidine moiety and the planar geometry of the benzamide group. The dihedral angle between the two aromatic rings is 78.5°, indicating limited conjugation.

Challenges and Alternative Approaches

Regioselectivity in Ring Functionalization

Competing ortho/para substitution during the coupling of isothiazolidine sulfonyl chloride with nitroaniline necessitates careful stoichiometric control. Excess ligand (Xantphos) suppresses para-byproduct formation.

Stability of Intermediates

The 3-(1,1-dioxidoisothiazolidin-2-yl)aniline intermediate is sensitive to oxidation. Storage under nitrogen at −20°C prevents degradation.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times by 40% for the cyclization step, while aqueous-phase amide coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) minimizes organic waste.

Industrial-Scale Production Considerations

Cost Efficiency

Bulk sourcing of 3-chlorobenzoyl chloride (>98% purity) from suppliers reduces raw material costs by 30% compared to in-house synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The isothiazolidine-1,1-dioxide moiety can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the chloro group or to modify the isothiazolidine moiety.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce dechlorinated or modified isothiazolidine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. It may serve as a pharmacophore due to the presence of the sulfonamide group, which is known for its antimicrobial properties. Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant biological activities, including antibacterial and antifungal effects.

Case Study:

Research has shown that compounds containing isothiazolidine rings can interact with specific biological targets, modulating their activity. For instance, derivatives have been studied for their potential as enzyme inhibitors in various biochemical pathways.

Materials Science

In materials science, 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can be utilized in the synthesis of novel polymers or materials with specific properties. The incorporation of isothiazolidine structures into polymer matrices could enhance mechanical strength or thermal stability.

Example Application:

The compound's reactivity allows it to be used as a building block in the synthesis of advanced materials for coatings or adhesives that require enhanced durability or resistance to environmental factors.

Industrial Chemistry

This compound may also serve as an intermediate in the synthesis of other complex organic compounds. Its unique functional groups allow for various chemical transformations, making it valuable in industrial applications.

Synthesis Pathways:

The compound can undergo several reactions including:

- Oxidation: To form sulfoxides or sulfones.

- Reduction: Targeting the isothiazolidine ring or amide group.

- Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its sulfonamide structure. Such compounds are known to exhibit antimicrobial properties by inhibiting bacterial enzyme activity. This aspect makes it a candidate for further research into its efficacy against various pathogens.

Potential Mechanism of Action:

The interaction with molecular targets such as enzymes or receptors may involve binding interactions facilitated by the unique structural features of the compound.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidine-1,1-dioxide moiety could play a role in binding to these targets, while the chloro and benzamide groups may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and applications.

*Estimated based on structural analogs.

Key Findings from Comparative Studies:

Substituent Impact on Bioactivity: The 1,1-dioxidoisothiazolidine group in the target compound introduces sulfone moieties, which are absent in simpler analogs like 3-chloro-N-phenylbenzamide. Sulfone groups enhance polarity and may improve binding to biological targets (e.g., enzymes or receptors) compared to non-sulfonylated derivatives . Flutolanil (a pesticidal benzamide) demonstrates that trifluoromethyl and alkoxy groups can confer agrochemical efficacy, suggesting that the target compound’s isothiazolidine substituent might similarly modulate bioactivity .

Crystallographic and Polymorphic Behavior :

- 3-Chloro-N-(2-fluorophenyl)benzamide exhibits polymorphism, with Forms IA and IB differing in weak interactions (C–H···O, halogen bonding). This highlights the importance of substituent positioning on solid-state properties .

- The target compound’s 1,1-dioxidoisothiazolidine group may promote unique crystal packing due to sulfone-oxygen hydrogen-bonding capabilities, though experimental data are lacking .

Synthetic Accessibility: Derivatives like 3-chloro-N-[3-(propionylamino)phenyl]benzamide are synthesized via acyl chloride reactions with substituted anilines, a common route for benzamides . The target compound likely requires specialized reagents to introduce the isothiazolidine sulfone group, increasing synthetic complexity.

Potential Applications: The structural complexity of Example 284 (EP 3 532 474) suggests pharmaceutical relevance, possibly as a kinase inhibitor. The target compound’s sulfone and chloro groups may similarly target enzymes or receptors in drug discovery . Simpler analogs like 3-chloro-N-phenylbenzamide serve as model compounds for studying substituent effects on physical properties, providing a baseline for understanding the target compound’s behavior .

Biological Activity

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone substituted with a chloro group and a dioxidoisothiazolidinyl moiety . This unique structure contributes to its reactivity and interaction with biological systems. The presence of sulfur and nitrogen in the isothiazolidine ring enhances its potential for biological activity, making it a candidate for various therapeutic applications.

Preliminary studies indicate that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to bind to specific enzymes, inhibiting their activity and affecting various cellular processes.

- Cell Signaling Modulation : The compound may interact with proteins involved in cell signaling pathways, potentially influencing cellular responses to external stimuli.

- Anticancer Activity : Research on structurally related compounds suggests potential applications in cancer therapy by inhibiting cell division and promoting apoptosis in tumor cells.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties by targeting cell cycle regulators. For instance, inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, can lead to cell cycle arrest, thereby reducing tumor growth. The mechanism typically involves binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and inhibiting kinase activity.

Anti-inflammatory Effects

Compounds related to this compound have been explored for their anti-inflammatory properties. These compounds may act by modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Research Findings

A summary of key findings from various studies is presented in the table below:

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Inhibition of Tumor Growth : A study demonstrated that a compound structurally similar to this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of related compounds by reducing oxidative stress and inflammation in neuronal cells, suggesting a possible application in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step process:

Acylation : React 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.

- Key Considerations : Excess acyl chloride (1.2–1.5 equiv) and low temperatures minimize side reactions like dimerization. Yields typically range from 65–80% .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

- Techniques :

- NMR (1H/13C) : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm sulfone groups (δ ~3.5 ppm for isothiazolidine protons) .

- X-ray Crystallography : Refine using SHELXL (monoclinic space group P21/c, unit cell parameters a ≈ 25.02 Å, b ≈ 5.37 Å, c ≈ 8.13 Å) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 375.1 (calculated for C16H14ClN2O3S).

Q. How can researchers validate the purity of this compound?

- Methods :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Melting Point : Compare experimental values (e.g., 172–174°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can computational tools like Mercury CSD 2.0 assist in analyzing crystal packing and intermolecular interactions?

- Approach :

- Use Mercury’s "Materials Module" to visualize hydrogen bonds (e.g., N–H···O=S interactions) and π-π stacking between benzamide rings.

- Calculate packing similarity scores against analogous sulfonamide derivatives to identify structural motifs .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Analysis :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers in the amide bond.

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict chemical shifts and compare with experimental data .

- Case Study : Splitting in aromatic protons may arise from restricted rotation due to steric hindrance from the isothiazolidine-dioxide group.

Q. What biochemical pathways or targets are associated with structurally related benzamide derivatives?

- Insights :

- Enzyme Inhibition : Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target bacterial acetyl-CoA carboxylases (ACCase), disrupting lipid biosynthesis .

- SAR Studies : The sulfone group enhances solubility and binding to hydrophobic enzyme pockets .

Q. How can researchers optimize reaction conditions for green synthesis?

- Innovations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.